Product packaging for 2,2-Dibutylhexanoyl chloride(Cat. No.:CAS No. 52061-79-7)

2,2-Dibutylhexanoyl chloride

Cat. No.: B14649976
CAS No.: 52061-79-7
M. Wt: 246.81 g/mol
InChI Key: RKPSPRBQDXXYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dibutylhexanoyl chloride is a specialty organic compound belonging to the class of acid chlorides. Its structure, featuring branched alkyl chains, makes it a valuable building block in research and development for introducing the 2,2-dibutylhexanoyl moiety into target molecules. This compound primarily functions as an acylating agent, reacting with nucleophiles such as alcohols, amines, and water . In laboratory settings, this compound is used in the synthesis of novel esters, amides, and polymers. Its application is critical in producing materials with tailored properties for advanced coatings and plastic additives . Furthermore, it finds use as a key intermediate in the development of pharmaceuticals and agricultural chemicals, where its structural complexity can contribute to the desired activity of the final product . As a highly reactive reagent, it is moisture-sensitive and hydrolyzes upon contact with water, requiring handling under anhydrous conditions . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27ClO B14649976 2,2-Dibutylhexanoyl chloride CAS No. 52061-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52061-79-7

Molecular Formula

C14H27ClO

Molecular Weight

246.81 g/mol

IUPAC Name

2,2-dibutylhexanoyl chloride

InChI

InChI=1S/C14H27ClO/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

RKPSPRBQDXXYPM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CCCC)C(=O)Cl

Origin of Product

United States

Strategic Elucidation of Synthetic Pathways to 2,2 Dibutylhexanoyl Chloride

Classical Chlorination Methodologies for Carboxylic Acid Precursors

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. scirp.org Several classical reagents have been established for this purpose, primarily involving the replacement of the hydroxyl group with a chlorine atom. rsc.org

Thionyl chloride (SOCl₂) is one of the most frequently used reagents for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comgoogle.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a superior leaving group. watertechnologies.com The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, which, after a series of steps, results in the formation of the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. researchgate.netquora.com A significant advantage of this method is that the byproducts are gaseous, which simplifies the purification of the desired acyl chloride. rsc.orgsemanticscholar.org

The reaction can be accelerated by the addition of a catalytic amount of a Lewis base such as N,N-dimethylformamide (DMF). semanticscholar.org While highly effective for many carboxylic acids, the reaction with sterically hindered substrates like 2,2-dibutylhexanoic acid can be sluggish and may require more forcing conditions, such as elevated temperatures. chemguide.co.uk

Table 1: Thionyl Chloride Reaction Overview
ReagentGeneral ReactionByproductsAdvantagesConsiderations for Steric Hindrance
Thionyl Chloride (SOCl₂)R-COOH + SOCl₂ → R-COCl + SO₂ + HClSO₂, HCl (gaseous)Gaseous byproducts simplify purification. rsc.orgReaction can be slow; may require heat or catalysis. chemguide.co.uk

Phosphorus chlorides are also effective reagents for the synthesis of acyl chlorides from carboxylic acids. scirp.orgchemtube3d.com Phosphorus pentachloride (PCl₅) reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemtube3d.comyoutube.comquora.com The reaction is typically vigorous and occurs readily under cold conditions. elsevierpure.com

Phosphorus trichloride (B1173362) (PCl₃) also converts carboxylic acids to acyl chlorides, but the stoichiometry is different, with three moles of the carboxylic acid reacting with one mole of PCl₃. rsc.org The byproducts of this reaction are the acyl chloride and phosphorous acid (H₃PO₃). chemtube3d.com The reaction with PCl₃ is generally less dramatic than with PCl₅. rsc.org For both reagents, the liquid byproducts must be separated from the acyl chloride, often by fractional distillation. chemtube3d.com

Table 2: Comparison of Phosphorus Chlorides
ReagentStoichiometry (Acid:Reagent)ByproductsReaction Conditions
Phosphorus Pentachloride (PCl₅)1:1POCl₃, HClOften reacts in the cold, can be vigorous. chemtube3d.comelsevierpure.com
Phosphorus Trichloride (PCl₃)3:1H₃PO₃Less vigorous than PCl₅. rsc.org

Emerging Catalytic Approaches in Acyl Chloride Formation

To overcome the limitations of classical methods, particularly with challenging substrates, catalytic approaches have been developed. These methods often proceed under milder conditions and can offer higher yields and selectivity.

The rate of acyl chloride formation using reagents like thionyl chloride or oxalyl chloride can be significantly increased by the addition of a catalytic amount of a Lewis base, most commonly N,N-dimethylformamide (DMF). researchgate.netwikipedia.org The catalyst functions by first reacting with the chlorinating agent to form a highly reactive intermediate known as the Vilsmeier reagent. quora.comresearchgate.net

For example, DMF reacts with thionyl chloride to form an iminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻. researchgate.net This Vilsmeier reagent is a much more powerful electrophile than thionyl chloride itself. scirp.org It readily reacts with the carboxylate to form a mixed anhydride (B1165640) intermediate, which is then attacked by the chloride ion to generate the final acyl chloride, regenerating the DMF catalyst in the process. researchgate.netwikipedia.org This catalytic cycle allows the reaction to proceed under milder conditions, which is particularly advantageous for sterically hindered carboxylic acids. researchgate.net

Research into new reagents for acyl chloride synthesis has led to the development of alternatives that can be effective for sterically demanding substrates.

Oxalyl Chloride: Used in conjunction with a catalytic amount of DMF, oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. sciencemadness.org The reaction mechanism is similar to the DMF-catalyzed thionyl chloride reaction, proceeding through a Vilsmeier-type intermediate. wikipedia.org The byproducts, carbon dioxide, carbon monoxide, and HCl, are all gaseous, which facilitates product isolation.

Cyanuric Chloride: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a mild and effective reagent for the synthesis of acyl chlorides. organic-chemistry.org It can convert carboxylic acids to their corresponding chlorides under neutral conditions, which is beneficial for substrates containing acid-sensitive functional groups. The reaction is thought to proceed via an activated acyl triazine intermediate.

3,3-Dichlorocyclopropenes: A more recent development involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. This method generates acyl chlorides rapidly under mild conditions via an aromatic cation-activated nucleophilic acyl substitution pathway. csu.edu.cnrsc.org

Considerations for Steric Hindrance in the Synthesis of Highly Branched Acyl Chlorides

The synthesis of 2,2-dibutylhexanoyl chloride is significantly impacted by the steric bulk surrounding the carboxyl group. The quaternary α-carbon, with its two butyl substituents, shields the carbonyl carbon from nucleophilic attack and hinders the approach of chlorinating agents. This steric hindrance can lead to slower reaction rates and may require more forcing conditions (higher temperatures, longer reaction times) when using classical, non-catalytic methods. youtube.com

For highly branched substrates, the choice of reagent is critical. Pivaloyl chloride (2,2-dimethylpropanoyl chloride), another sterically hindered acyl chloride, is often synthesized from pivalic acid using reagents like thionyl chloride or phosphorus pentachloride. nih.govresearchgate.net However, these reactions can be slow. The steric hindrance makes the carboxylic acid less reactive, and the tetrahedral intermediate formed during the reaction is destabilized by steric crowding.

Catalytic methods, particularly those employing a Lewis base like DMF, are often superior for overcoming steric hindrance. The formation of the highly reactive Vilsmeier reagent provides a lower energy pathway for the reaction. researchgate.net This intermediate is more effective at activating the sterically congested carboxyl group, allowing the conversion to the acyl chloride to proceed under milder conditions and often with higher yields compared to uncatalyzed classical methods. researchgate.net Alternative reagents like oxalyl chloride/DMF also offer an efficient route for the acylation of sterically demanding carboxylic acids. sciencemadness.org

Table 3: Method Comparison for Sterically Hindered Acids
MethodReagentsAdvantages for Hindered SubstratesDisadvantages for Hindered Substrates
Classical Thionyl ChlorideSOCl₂Readily available; gaseous byproducts.Slow reaction rates, may require high temperatures. chemguide.co.uk
Classical Phosphorus ChloridesPCl₅ or PCl₃Highly reactive.Liquid byproducts require separation; potentially harsh conditions. rsc.org
Lewis Base CatalysisSOCl₂ or (COCl)₂ with catalytic DMFFaster reactions at milder temperatures due to highly reactive intermediate. researchgate.netresearchgate.netRequires careful control of catalyst and reaction conditions.
Alternative ReagentsCyanuric Chloride, etc.Can offer mild, neutral conditions. organic-chemistry.orgReagent cost and availability may be a factor.

Impact of Quaternary Carbon Centers on Reaction Efficiency

The defining structural feature of this compound is the quaternary α-carbon, which is substituted with two butyl groups. This arrangement creates significant steric hindrance around the carbonyl group of the precursor, 2,2-dibutylhexanoic acid. This steric bulk impedes the approach of the chlorinating agent to the carboxylic acid, thereby slowing down the rate of reaction.

The mechanism of acyl chloride formation typically involves the initial conversion of the carboxylic acid to a more reactive intermediate. For instance, with thionyl chloride, a chlorosulfite intermediate is formed. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon is the rate-determining step. In the case of 2,2-dibutylhexanoic acid, the bulky butyl groups shield the carbonyl carbon, making this nucleophilic attack more difficult and consequently decreasing the reaction efficiency.

The impact of this steric hindrance is a well-documented phenomenon in organic synthesis. Reactions that proceed smoothly with unhindered substrates often require more forcing conditions or alternative reagents when a quaternary carbon center is present near the reaction site. This steric impediment can lead to lower yields, longer reaction times, and the formation of side products if the reaction conditions are not carefully controlled.

To illustrate the effect of steric hindrance on acylation reactions, consider the following hypothetical comparative data:

Carboxylic Acid PrecursorRelative Rate of Acylation
Hexanoic acid1.00
2-Butylhexanoic acid0.45
2,2-Dibutylhexanoic acid 0.08

This table illustrates the hypothetical decrease in reaction rate with increasing steric bulk at the α-carbon.

Optimization of Reaction Conditions for Bulky Precursors

To overcome the challenges posed by the sterically hindered nature of 2,2-dibutylhexanoic acid, optimization of reaction conditions is crucial. Several strategies can be employed to enhance the efficiency of its conversion to the corresponding acyl chloride.

Choice of Chlorinating Agent: While thionyl chloride is a common reagent, oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), can be more effective for sterically hindered substrates. commonorganicchemistry.com The reaction with oxalyl chloride proceeds via a Vilsmeier intermediate, which is highly reactive and can overcome the steric barrier more effectively. Other reagents, such as phosphorus pentachloride, can also be utilized, though they may require higher reaction temperatures. chemguide.co.uk

Solvent and Temperature: The choice of solvent can influence the reaction rate. Non-polar, aprotic solvents are typically used. Elevating the reaction temperature is a common strategy to increase the kinetic energy of the molecules and overcome the activation energy barrier imposed by steric hindrance. However, excessive heat can lead to decomposition of the product or starting material, necessitating a careful balance.

Use of Catalysts: As mentioned, catalytic DMF is often employed with oxalyl chloride. The DMF acts as a catalyst by forming a reactive Vilsmeier reagent, which then reacts with the carboxylic acid. For other chlorinating agents, the addition of a phase-transfer catalyst in a biphasic system has been shown to be effective in the synthesis of other sterically hindered acyl fluorides, a principle that could be adapted for acyl chlorides. organic-chemistry.org

Reaction Time: Due to the slower reaction rates, extended reaction times are often necessary to ensure complete conversion of the sterically hindered carboxylic acid. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy is essential to determine the optimal reaction duration.

A hypothetical optimization study for the synthesis of this compound might yield the following results:

ReagentCatalystTemperature (°C)Time (h)Yield (%)
SOCl₂None801265
PCl₅None100870
(COCl)₂DMF (cat.)25690
(COCl)₂None251255

This table presents hypothetical data demonstrating the superior yield of this compound when using oxalyl chloride with a DMF catalyst under mild conditions.

Mechanistic and Regioselective Investigations of 2,2 Dibutylhexanoyl Chloride Reactivity

Fundamental Principles of Nucleophilic Acyl Substitution (Addition-Elimination)

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. byjus.com This is a two-step mechanism, often referred to as an addition-elimination reaction. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the leaving group, in this case, the chloride ion, and the reformation of the carbon-oxygen double bond. libretexts.org

The general mechanism can be depicted as follows:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. libretexts.org

This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile. libretexts.org

Electrophilicity of the Carbonyl Carbon in Acyl Chlorides

The carbonyl carbon in acyl chlorides is highly electrophilic, making it susceptible to attack by nucleophiles. This high electrophilicity is a result of two main factors:

Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative and are bonded to the carbonyl carbon. They exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen and carbon-chlorine bonds, creating a significant partial positive charge on the carbonyl carbon. libretexts.org

Resonance: While the lone pairs on the chlorine atom can participate in resonance with the carbonyl group, this effect is weak. The poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon means that the resonance stabilization is minimal compared to other carboxylic acid derivatives like amides or esters. libretexts.org

This combination of a strong inductive effect and weak resonance stabilization makes the carbonyl carbon in acyl chlorides, including 2,2-Dibutylhexanoyl chloride, highly electrophilic and, therefore, very reactive towards nucleophiles. libretexts.org

Role of the Chloride Leaving Group

The success of a nucleophilic acyl substitution reaction is also highly dependent on the ability of the substituent to act as a good leaving group. The chloride ion is an excellent leaving group for several reasons:

Weak Basicity: Chloride is the conjugate base of a strong acid, hydrochloric acid (HCl). Weak bases are stable as anions and are therefore good leaving groups. byjus.com

Good Stability: The negative charge on the chloride ion is well-stabilized due to the high electronegativity and large size of the chlorine atom.

The presence of a good leaving group facilitates the second step of the addition-elimination mechanism, the expulsion of the leaving group from the tetrahedral intermediate, which drives the reaction towards the formation of the substitution product. libretexts.org

Reaction Profiles with Oxygen-Based Nucleophiles

The high reactivity of acyl chlorides makes them excellent reagents for the synthesis of other carboxylic acid derivatives through reactions with oxygen-based nucleophiles. For this compound, the steric hindrance at the α-carbon, with two butyl groups, is expected to influence the rate of these reactions but not the fundamental outcome.

Esterification with Alcohols and Phenols

Acyl chlorides react readily with alcohols and phenols to form esters. uomustansiriyah.edu.iqchemguide.co.uk This reaction, known as esterification, is a common and efficient method for ester synthesis. commonorganicchemistry.com The reaction of this compound with an alcohol (R'OH) would proceed via the nucleophilic acyl substitution mechanism to yield a 2,2-dibutylhexanoate ester.

The general reaction is as follows:

This compound + R'OH → 2,2-Dibutylhexanoate ester + HCl

Due to the steric hindrance around the carbonyl group in this compound, the rate of reaction with bulky alcohols would be expected to be slower compared to less hindered acyl chlorides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions. chemistrysteps.com

NucleophileExpected ProductRelative Reaction Rate (Hypothetical)
MethanolMethyl 2,2-dibutylhexanoateFast
EthanolEthyl 2,2-dibutylhexanoateModerate
tert-Butanoltert-Butyl 2,2-dibutylhexanoateSlow
PhenolPhenyl 2,2-dibutylhexanoateModerate

Formation of Anhydrides via Carboxylic Acids or Carboxylates

Acyl chlorides can react with carboxylic acids or their corresponding carboxylate salts to form acid anhydrides. chemistrysteps.comlibretexts.org This is a versatile method that allows for the synthesis of both symmetrical and mixed anhydrides. openstax.org The reaction of this compound with a carboxylate anion (R'COO⁻) would yield a mixed anhydride (B1165640).

The general reaction is:

This compound + R'COO⁻Na⁺ → 2,2-Dibutylhexanoic R'-carboxylic anhydride + NaCl

The carboxylate anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com The reaction is generally rapid and high-yielding. libretexts.org

Carboxylate NucleophileExpected Product
Sodium acetateAcetic 2,2-dibutylhexanoic anhydride
Sodium benzoateBenzoic 2,2-dibutylhexanoic anhydride

Reaction Profiles with Nitrogen-Based Nucleophiles

Acyl chlorides are also valuable for the synthesis of amides through reactions with nitrogen-based nucleophiles such as ammonia (B1221849), primary amines, and secondary amines. crunchchemistry.co.uk The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

The general reaction with a primary amine (R'NH₂) is:

This compound + 2 R'NH₂ → N-R'-2,2-dibutylhexanamide + R'NH₃⁺Cl⁻

In this reaction, two equivalents of the amine are typically used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride that is formed. crunchchemistry.co.uk This prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

The steric hindrance in this compound would likely have a more pronounced effect on the rate of reaction with bulky amines.

Nitrogen NucleophileExpected ProductRelative Reaction Rate (Hypothetical)
Ammonia (NH₃)2,2-DibutylhexanamideFast
Methylamine (CH₃NH₂)N-Methyl-2,2-dibutylhexanamideModerate
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-2,2-dibutylhexanamideSlow

Amidation with Ammonia and Primary/Secondary Amines

The reaction of this compound with ammonia, primary amines, and secondary amines proceeds through a nucleophilic acyl substitution mechanism. youtube.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com This initial attack forms a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. youtube.com In the final step, a base, which can be another amine molecule or an added base like sodium hydroxide, deprotonates the nitrogen to yield the neutral amide product. youtube.com

The general reaction scheme can be represented as follows:

With Ammonia: this compound reacts with ammonia to form 2,2-Dibutylhexanamide. A second equivalent of ammonia acts as a base to neutralize the hydrogen chloride produced. chemguide.co.ukdocbrown.info

With Primary Amines: Reaction with a primary amine (R-NH₂) results in the formation of an N-substituted amide (2,2-Dibutyl-N-R-hexanamide). libretexts.org Similar to the reaction with ammonia, an excess of the primary amine is often used to act as a base. libretexts.org

With Secondary Amines: A secondary amine (R₂NH) reacts with this compound to produce an N,N-disubstituted amide (2,2-Dibutyl-N,N-R₂-hexanamide). youtube.com

The reactivity of the amine nucleophile plays a significant role in the reaction rate. Generally, primary amines are more reactive than ammonia, and secondary amines are also highly reactive nucleophiles in this context. youtube.com The reaction is typically vigorous and often carried out at reduced temperatures to control the reaction rate. libretexts.orggoogle.com

Interactive Data Table: Amidation Reactions of this compound
NucleophileProductClass of Amide
Ammonia (NH₃)2,2-DibutylhexanamidePrimary Amide
Primary Amine (R-NH₂)N-substituted 2,2-DibutylhexanamideSecondary Amide
Secondary Amine (R₂NH)N,N-disubstituted 2,2-DibutylhexanamideTertiary Amide

Synthesis of Substituted Amides

The synthesis of substituted amides from this compound is a versatile and widely used transformation in organic synthesis. organic-chemistry.org This method allows for the formation of a wide array of secondary and tertiary amides by selecting the appropriate primary or secondary amine. hud.ac.uk The reaction is generally high-yielding and proceeds under mild conditions, often at room temperature or with cooling. hud.ac.ukresearchgate.net

A common procedure involves dissolving the amine in a suitable solvent, followed by the slow addition of this compound. google.com A base, such as triethylamine or pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride that is formed, preventing the protonation of the amine nucleophile. hud.ac.uk

The choice of solvent can influence the reaction. Dichloromethane and diethyl ether are common solvents for these reactions. google.comresearchgate.net For primary amines, a simple aqueous work-up can sometimes be sufficient to precipitate the amide product, simplifying purification. hud.ac.uk However, for many secondary amines, the resulting tertiary amides may require purification by column chromatography. hud.ac.uk

The steric hindrance around the nitrogen atom of the amine can affect the rate of the reaction. However, even sterically hindered amines can react to form the corresponding amides in good yields. researchgate.net This method is also compatible with a variety of functional groups present on the amine, making it a robust tool for the synthesis of complex molecules. organic-chemistry.org

Intramolecular Cyclization Reactions with Azides

Acyl chlorides, such as this compound, can react with the azide (B81097) ion (N₃⁻) to form acyl azides. masterorganicchemistry.com This reaction is a nucleophilic acyl substitution where the azide ion acts as the nucleophile, displacing the chloride ion. masterorganicchemistry.com The resulting acyl azide is a key intermediate that can undergo further reactions. masterorganicchemistry.com

One of the most significant reactions of acyl azides is the Curtius rearrangement, which occurs upon heating. masterorganicchemistry.com In this rearrangement, the acyl azide loses nitrogen gas (N₂) to form an isocyanate intermediate. researchgate.net The isocyanate can then be trapped by various nucleophiles. researchgate.net If the reaction is performed in the presence of an alcohol, a carbamate (B1207046) is formed. masterorganicchemistry.com If water is used, the isocyanate hydrolyzes to a carbamic acid, which then decarboxylates to yield a primary amine. masterorganicchemistry.com

The general steps for the reaction of an acyl chloride with an azide are:

Formation of Acyl Azide: The acyl chloride reacts with an azide salt (e.g., sodium azide) to form the acyl azide. masterorganicchemistry.com

Curtius Rearrangement (if heated): The acyl azide rearranges to an isocyanate with the loss of N₂ gas. masterorganicchemistry.com

Trapping of Isocyanate: The isocyanate reacts with a nucleophile (e.g., alcohol, water) to form the final product. masterorganicchemistry.com

Reduction Chemistry of this compound

The reduction of this compound can lead to either a primary alcohol or an aldehyde, depending on the reducing agent used. chemistrysteps.com

Reduction to Primary Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), will reduce acyl chlorides to primary alcohols. chemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is then further reduced to the alcohol. chemistrysteps.comyoutube.com An excess of the reducing agent is typically used to ensure the complete conversion to the alcohol. chemistrysteps.com

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is necessary. chemistrysteps.comyoutube.com Lithium tri(t-butoxy)aluminum hydride (LiAl(O-t-Bu)₃H) is a commonly used reagent for this transformation. chemistrysteps.com This reagent is a derivative of LiAlH₄ where three of the hydride ions have been replaced by bulky t-butoxy groups. chemistrysteps.com This modification reduces the reactivity of the reagent, allowing it to react with the highly reactive acyl chloride but not with the less reactive aldehyde product, especially at low temperatures (e.g., -78 °C). chemistrysteps.com Another method for the reduction of acyl chlorides to aldehydes is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., palladium on barium sulfate). wikipedia.org

Interactive Data Table: Reduction of this compound
Reducing AgentProductKey Feature
Lithium aluminum hydride (LiAlH₄)Primary AlcoholStrong reducing agent, proceeds through an aldehyde intermediate
Sodium borohydride (NaBH₄)Primary AlcoholStrong reducing agent, proceeds through an aldehyde intermediate
Lithium tri(t-butoxy)aluminum hydride (LiAl(O-t-Bu)₃H)AldehydeLess reactive, sterically hindered reducing agent, selective for aldehyde formation
Rosenmund Reduction (H₂, Pd/BaSO₄)AldehydeCatalytic hydrogenation with a poisoned catalyst

Reduction to Alcohols via Complex Hydrides

The reduction of acyl chlorides to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this conversion can be effectively achieved using strong complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). chemistrysteps.comchemistrysteps.com These reagents serve as sources of the hydride ion (H⁻), which acts as a potent nucleophile.

The reaction mechanism involves a two-step process. Initially, a hydride ion attacks the electrophilic carbonyl carbon of the this compound. This nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of the chloride ion, a good leaving group, to yield the corresponding aldehyde, 2,2-Dibutylhexanal. libretexts.orgsaskoer.ca

However, under the reaction conditions with powerful reducing agents like LiAlH₄ or NaBH₄, the initially formed aldehyde is more reactive towards reduction than the starting acyl chloride. libretexts.org Consequently, the 2,2-Dibutylhexanal intermediate is immediately reduced further. A second hydride ion attacks the carbonyl carbon of the aldehyde, forming a new tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step (typically with water or dilute acid) to yield the final product, 2,2-Dibutylhexan-1-ol, a primary alcohol. libretexts.orgorganicchemistrytutor.com Due to this sequential reduction, an excess of the hydride reagent is often used to ensure the complete conversion of the acyl chloride to the primary alcohol. chemistrysteps.com

The steric hindrance at the α-position of this compound, caused by the two butyl groups, might influence the reaction rate but does not prevent the reduction from proceeding to the primary alcohol with strong reducing agents.

Table 1: Reduction of this compound to 2,2-Dibutylhexan-1-ol

ReagentIntermediateFinal Product
Lithium Aluminum Hydride (LiAlH₄)2,2-Dibutylhexanal2,2-Dibutylhexan-1-ol
Sodium Borohydride (NaBH₄)2,2-Dibutylhexanal2,2-Dibutylhexan-1-ol

Potential for Aldehyde Intermediates and Selective Reduction Strategies

As established, the reduction of an acyl chloride with a strong hydride source proceeds through an aldehyde intermediate. chemistrysteps.com In the case of this compound, this intermediate is 2,2-Dibutylhexanal. The isolation of this aldehyde is challenging when using powerful reducing agents like LiAlH₄ because the aldehyde is rapidly converted to the corresponding primary alcohol. libretexts.org

To achieve a selective reduction of this compound to 2,2-Dibutylhexanal, a less reactive and more sterically hindered reducing agent is required. chemistrysteps.com A common and effective reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is a derivative of LiAlH₄ where three of the hydride ions have been replaced by bulky tert-butoxy (B1229062) groups. This modification significantly moderates the reactivity of the remaining hydride. chemistrysteps.com

The increased steric bulk and reduced nucleophilicity of LiAlH(Ot-Bu)₃ allow it to react selectively with the highly reactive acyl chloride functional group while being significantly slower to react with the less electrophilic aldehyde product. chemistrysteps.com This difference in reactivity enables the isolation of the aldehyde.

Several factors contribute to the success of this selective reduction:

Reagent Reactivity: Acid chlorides are inherently more reactive towards nucleophilic attack than aldehydes. This allows a milder hydride source to react preferentially with the starting material. libretexts.org

Stoichiometric Control: Using a controlled amount of the hydride reagent can help prevent over-reduction.

Low Temperature: Performing the reaction at low temperatures, typically -78 °C (the sublimation point of dry ice), further enhances selectivity. At this temperature, the initial rapid reaction with the acyl chloride proceeds, but the subsequent, slower reduction of the aldehyde is effectively halted, allowing for its isolation upon workup. chemistrysteps.com

Therefore, by employing a sterically hindered and less reactive hydride source like lithium tri-tert-butoxyaluminum hydride at low temperatures, the reduction of this compound can be effectively stopped at the aldehyde stage, yielding 2,2-Dibutylhexanal as the primary product.

Table 2: Selective Reduction Strategies for this compound

ReagentKey ConditionsPrimary Product
Lithium tri-tert-butoxyaluminum hydrideLow temperature (-78 °C)2,2-Dibutylhexanal
Diisobutylaluminum hydride (DIBAL-H)Low temperature (-78 °C)2,2-Dibutylhexanal

Advanced Synthetic Applications and Derivatization Strategies Utilizing 2,2 Dibutylhexanoyl Chloride

Utilization as a Building Block for Sterically Congested Molecular Architectures

The defining feature of 2,2-Dibutylhexanoyl chloride is the pronounced steric hindrance around the reactive acyl chloride moiety. This steric bulk is not a limitation but rather a valuable attribute that can be harnessed to construct molecules with unique properties and functionalities. The bulky 2,2-dibutylhexanoyl group can serve as a "steric directing group," influencing the outcome of reactions and imparting specific characteristics to the final products.

The reaction of acyl chlorides with alcohols to form esters is a fundamental transformation in organic chemistry. chemguide.co.uklibretexts.org In the case of this compound, this reaction would lead to the formation of highly hindered esters. The steric congestion provided by the two α-butyl groups would envelop the ester linkage, creating a molecular "umbrella" that shields it from nucleophilic attack, particularly by water. This steric protection is anticipated to significantly enhance the hydrolytic stability of the resulting esters compared to their less hindered counterparts.

The synthesis of these sterically hindered esters would likely require specific conditions to overcome the steric repulsion between the acyl chloride and the alcohol. While simple primary alcohols might react under standard conditions, more hindered alcohols, such as secondary or tertiary alcohols, would likely necessitate the use of catalysts or more forcing reaction conditions. A common method for the synthesis of sterically hindered esters from acyl chlorides and alcohols is the use of silver cyanide, which has been shown to be superior to conventional methods in terms of yield and reaction speed. semanticscholar.org

The enhanced hydrolytic stability of esters derived from this compound could be advantageous in various applications where resistance to degradation in aqueous environments is crucial. For instance, such esters could find use as long-lasting lubricants, plasticizers with low migration rates, or as protecting groups for alcohols that need to be stable under a variety of conditions.

Table 1: Predicted Relative Hydrolysis Rates of Various Hexanoate Esters

Ester Structure Predicted Relative Hydrolysis Rate
Methyl hexanoate CH₃(CH₂)₄COOCH₃ 100
Methyl 2-methylhexanoate CH₃(CH₂)₃CH(CH₃)COOCH₃ 35
Methyl 2,2-dimethylhexanoate CH₃(CH₂)₃C(CH₃)₂COOCH₃ 5

| Methyl 2,2-dibutylhexanoate | CH₃(CH₂)₃C(C₄H₉)₂COOCH₃ | < 1 |

Note: The data in this table is hypothetical and intended for illustrative purposes to show the expected trend in hydrolysis rates based on steric hindrance.

Similar to ester formation, the reaction of this compound with primary and secondary amines would provide access to a range of sterically hindered amides. savemyexams.com The synthesis of such amides can be challenging using conventional methods due to the decreased nucleophilicity of hindered amines and the steric clash in the transition state. nih.govchimia.ch However, the high reactivity of the acyl chloride functionality can often overcome these barriers. The use of a base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the hydrogen chloride byproduct. semanticscholar.org

The resulting N-substituted and N,N-disubstituted 2,2-dibutylhexanamides would possess unique conformational properties due to the restricted rotation around the amide bond, which is further exacerbated by the bulky α-substituents. These bulky amides could serve as novel ligands for metal catalysts, where the steric bulk can be used to control the coordination environment around the metal center and influence the selectivity of catalytic reactions. Furthermore, they could be incorporated into larger molecules to act as conformational locks, restricting the flexibility of the molecular backbone.

Exploitation in Polymer Chemistry and Material Science Precursors

The unique structural features of this compound also make it an intriguing monomer or functionalizing agent in the field of polymer chemistry and material science.

This compound could be envisioned as a comonomer in the synthesis of polyesters and polyamides. By reacting it with diols or diamines, the bulky 2,2-dibutylhexanoyl unit could be incorporated into the polymer backbone. The presence of these sterically demanding groups would disrupt chain packing and reduce intermolecular forces, leading to polymers with altered physical properties. For instance, the incorporation of such bulky groups is expected to decrease the crystallinity and melting point of the polymer while increasing its solubility in organic solvents and potentially enhancing its thermal stability. researchgate.net

The synthesis of these polymers would likely be achieved through condensation polymerization. The reactivity of the acyl chloride would drive the polymerization forward. However, the steric hindrance might lead to lower molecular weight polymers compared to those derived from less hindered monomers. researchgate.net

Table 2: Predicted Properties of Copolymers Incorporating 2,2-Dibutylhexanoyl Moieties

Copolymer System % Incorporation of 2,2-Dibutylhexanoyl Unit Predicted Glass Transition Temperature (Tg) Predicted Solubility in THF
Poly(ethylene terephthalate) 0% ~75 °C Low
PET-co-2,2-dibutylhexanoate 10% ~65 °C Moderate
PET-co-2,2-dibutylhexanoate 25% ~50 °C High
Polyamide 6,6 0% ~50 °C Low
PA 6,6-co-2,2-dibutylhexanamide 10% ~40 °C Moderate

Note: The data in this table is hypothetical and serves to illustrate the expected trends in polymer properties upon incorporation of bulky side chains.

Acyl chlorides are known to react with hydroxyl and amine groups present on the surfaces of various materials, such as silica, alumina, and polymers. nih.gov This reactivity can be exploited to covalently attach specific molecules to a surface, thereby modifying its properties. This compound could be used to introduce a sterically bulky and hydrophobic layer onto a surface.

This surface modification could be used to create water-repellent coatings, anti-fouling surfaces, or to alter the chromatographic properties of stationary phases. The reaction would involve treating the surface with a solution of this compound, often in the presence of a base to facilitate the reaction. The bulky nature of the 2,2-dibutylhexanoyl group would likely lead to a less dense surface coverage compared to smaller acyl chlorides, which could be a desirable feature for certain applications where controlled spacing of surface functionalities is required.

Regioselective Derivatization in Complex Molecular Scaffolds

In the synthesis of complex molecules with multiple reactive sites, achieving regioselectivity is a paramount challenge. The steric hindrance of this compound can be a powerful tool for differentiating between sterically accessible and sterically hindered functional groups.

For example, in a molecule containing multiple hydroxyl or amine groups with varying degrees of steric hindrance, this compound would be expected to react preferentially with the least sterically hindered group. This selectivity arises because the bulky acyl chloride can more easily approach and react with the more accessible functional group. This strategy could be employed in the selective protection of one functional group in a polyfunctional molecule, allowing for subsequent transformations at other positions. The regioselective acylation of complex natural products is an area where such sterically demanding reagents could prove highly valuable. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Methyl hexanoate
Methyl 2-methylhexanoate
Methyl 2,2-dimethylhexanoate
Methyl 2,2-dibutylhexanoate
N-substituted 2,2-dibutylhexanamides
N,N-disubstituted 2,2-dibutylhexanamides
Poly(ethylene terephthalate)
PET-co-2,2-dibutylhexanoate
Polyamide 6,6
PA 6,6-co-2,2-dibutylhexanamide
Pyridine
Triethylamine

Development of Mixed Anhydrides for Specific Acylation Reactions

The strategic use of this compound in the formation of mixed anhydrides represents a sophisticated approach to achieving highly specific acylation reactions. The inherent steric hindrance of the 2,2-dibutylhexanoyl group plays a crucial role in directing the regioselectivity of nucleophilic attack on the anhydride (B1165640), thereby enabling the targeted transfer of a desired acyl group. This methodology is particularly valuable in complex syntheses where chemoselectivity is paramount.

Mixed anhydrides are formed by the reaction of an acyl chloride, such as this compound, with a carboxylic acid in the presence of a base. pressbooks.pubcrunchchemistry.co.uk The resulting unsymmetrical anhydride possesses two distinct carbonyl centers. The significant steric bulk surrounding the carbonyl carbon of the 2,2-dibutylhexanoyl moiety effectively shields it from nucleophilic attack. Consequently, a nucleophile will preferentially attack the less hindered carbonyl carbon, leading to the selective transfer of the other acyl group. highfine.com This principle is a cornerstone of modern organic synthesis, allowing for controlled acylations that would otherwise be challenging to achieve.

The general scheme for the formation of a mixed anhydride using this compound and its subsequent reaction with a nucleophile is depicted below:

Formation of the Mixed Anhydride:

Specific Acylation Reaction:

Where R-COOH is a carboxylic acid and Nu-H is a nucleophile (e.g., an alcohol or amine).

The efficiency and selectivity of these reactions are influenced by several factors, including the nature of the carboxylic acid, the nucleophile, the base employed, and the reaction conditions. Research in this area focuses on optimizing these parameters to maximize the yield of the desired acylated product while minimizing side reactions, such as the formation of symmetrical anhydrides. google.com

Research Findings on Acylation Specificity

Detailed studies on sterically hindered mixed anhydrides, analogous to those derived from this compound, have demonstrated their superiority in specific acylation reactions, particularly in peptide synthesis and the acylation of hindered amines. thieme-connect.de The use of bulky acyl chlorides like pivaloyl chloride has been shown to be highly effective in these contexts. google.comthieme-connect.de

The table below summarizes hypothetical research findings on the use of a mixed anhydride derived from this compound for the specific acylation of a primary amine.

Carboxylic Acid (R-COOH)Nucleophile (Nu-H)BaseSolventReaction Temperature (°C)Yield of R-CO-Nu (%)
Benzoic AcidAnilineTriethylamineDichloromethane0 to 2592
Acetic AcidBenzylaminePyridineTetrahydrofuran0 to 2595
Propanoic AcidCyclohexylamineN-MethylmorpholineAcetonitrile-10 to 2094

The high yields observed in these hypothetical reactions underscore the effectiveness of using a sterically hindered acyl chloride to direct the acylation process. The bulky 2,2-dibutylhexanoyl group serves as a temporary protecting group for one carbonyl function, allowing the other to react selectively.

Further research has explored the influence of the activating agent on the outcome of the acylation. The choice of the activating carboxylic acid can fine-tune the reactivity of the mixed anhydride. For instance, employing a more electron-withdrawing carboxylic acid can enhance the electrophilicity of the target carbonyl carbon, potentially leading to faster reaction rates.

The following interactive table presents a comparative analysis of different activating carboxylic acids in the acylation of a model alcohol, benzyl (B1604629) alcohol, using the mixed anhydride approach with this compound.

Activating Carboxylic AcidpKaPredicted Reaction RatePredicted Yield (%)
Trifluoroacetic Acid0.23Very Fast98
Acetic Acid4.76Moderate94
Pivalic Acid5.03Slow88

These data illustrate a clear trend: a lower pKa of the activating carboxylic acid correlates with a faster reaction rate and a higher yield of the desired ester. This is attributed to the increased electrophilicity of the corresponding carbonyl center in the mixed anhydride. The steric hindrance provided by the 2,2-dibutylhexanoyl group remains the dominant factor for selectivity, ensuring that the nucleophile attacks the desired site.

Computational and Spectroscopic Characterization in Advanced Organic Research

Theoretical Investigations of Reactivity and Transition States

Computational chemistry offers a powerful lens through which the dynamic behavior of molecules during a chemical reaction can be observed. For a sterically encumbered acyl chloride like 2,2-Dibutylhexanoyl chloride, theoretical studies are crucial for understanding how its unique structure dictates its reactivity.

The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of this transformation. These studies typically model the reaction pathway, which involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final substitution product.

DFT calculations can precisely determine the geometries and energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. For this compound, computational models would predict a high-energy transition state for the formation of the tetrahedral intermediate, largely due to the significant steric strain introduced by the two α-butyl groups. The subsequent collapse of this intermediate to form the product and a chloride ion would involve a second, lower-energy transition state. These computational insights are vital for rationalizing reaction kinetics and predicting the feasibility of reactions with various nucleophiles.

The reactivity of this compound is governed by a delicate interplay of steric and electronic factors.

Steric Effects: The most prominent feature influencing the reactivity of this compound is the profound steric hindrance around the reaction center. uomustansiriyah.edu.iq The two bulky butyl groups flanking the carbonyl group create a congested environment, significantly impeding the approach of a nucleophile. masterorganicchemistry.com This steric shielding, often referred to as a "fat goalie" effect, raises the activation energy of the nucleophilic attack, making the reaction considerably slower than for unbranched or less substituted acyl chlorides. masterorganicchemistry.com The reaction rate is therefore highly dependent on the size of the incoming nucleophile; smaller nucleophiles will react more readily than bulkier ones.

Spectroscopic Signatures in Mechanistic and Structural Elucidation

Spectroscopic analysis provides the empirical data necessary to confirm the identity and purity of this compound and to follow the progress of its reactions.

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in a molecule. The most diagnostic feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. Due to the high electronegativity of the chlorine atom, which strengthens the C=O bond, acyl chlorides exhibit a characteristic C=O absorption at a significantly high frequency. uobabylon.edu.iqlibretexts.orgblogspot.com For this compound, this sharp, strong absorption band is expected in the region of 1790-1815 cm⁻¹. uomustansiriyah.edu.iq The precise position of this band is a reliable indicator of the acyl chloride functional group.

Table 1: Predicted Infrared Absorption Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch ~1805 Strong, Sharp
C-H Stretch (Alkyl) 2870-2960 Strong

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for its complete structural determination.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for the protons in the butyl and hexanoyl chains. Due to the symmetry of the two butyl groups, they would give rise to a single set of signals. The absence of a proton on the α-carbon is a key feature, meaning there will be no signal in the typical α-proton region for acyl chlorides (~2.5-3.0 ppm). The methylene protons adjacent to the quaternary α-carbon are diastereotopic and would be expected to show complex splitting patterns.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₂- (hexanoyl, C3) ~1.65 Multiplet 2H
-CH₂- (hexanoyl, C4) ~1.30 Multiplet 2H
-CH₂- (hexanoyl, C5) ~1.30 Multiplet 2H
-CH₃ (hexanoyl, C6) ~0.90 Triplet 3H
-CH₂- (butyl x2, C1') ~1.55 Multiplet 4H
-CH₂- (butyl x2, C2') ~1.25 Multiplet 4H
-CH₂- (butyl x2, C3') ~1.25 Multiplet 4H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of an acyl chloride is characteristically deshielded and would appear in the 170-180 ppm range. stackexchange.comoregonstate.edu A key signal would be the quaternary α-carbon, which would be of low intensity. The symmetry of the two butyl groups would result in only four signals for their eight carbon atoms.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=O (C1) ~175
Quaternary C (C2) ~60
-CH₂- (hexanoyl, C3) ~35
-CH₂- (hexanoyl, C4) ~28
-CH₂- (hexanoyl, C5) ~22
-CH₃ (hexanoyl, C6) ~14
-CH₂- (butyl x2, C1') ~33
-CH₂- (butyl x2, C2') ~26
-CH₂- (butyl x2, C3') ~23

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. For this compound (C₁₄H₂₇ClO), the mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the M+2 peak will have approximately one-third the intensity of the M⁺ peak, which is a characteristic signature for a monochlorinated compound. jove.comjove.com

The primary fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. This fragment is often the base peak in the spectrum. Another significant fragmentation would be α-cleavage, resulting in the loss of a butyl radical.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Fragment Identity Notes
246/248 [C₁₄H₂₇ClO]⁺ Molecular ion peaks (M⁺, M+2), ratio ~3:1
211 [C₁₄H₂₇CO]⁺ Acylium ion, loss of •Cl. Likely base peak.
189 [C₁₀H₁₉ClO]⁺ Loss of a butyl radical (•C₄H₉) via α-cleavage.

Advanced Analytical Techniques for Reaction Monitoring and Product Purity

The synthesis and purification of complex molecules such as this compound necessitate the use of sophisticated analytical methodologies. These techniques are crucial for real-time reaction monitoring, ensuring reaction completion, and for the stringent assessment of product purity. Due to the sterically hindered nature of this compound, which can influence its reactivity and chromatographic behavior, specialized approaches are often required.

In-situ spectroscopic methods are invaluable for tracking the progress of the reaction that forms this compound from its corresponding carboxylic acid. Techniques such as Fourier-transform infrared spectroscopy (FTIR), particularly with attenuated total reflectance (ATR) probes, allow for the continuous monitoring of key functional group transformations directly within the reaction vessel. For instance, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, high-frequency C=O stretch of the acyl chloride can be observed in real-time.

Once the synthesis is complete, a combination of chromatographic and spectroscopic techniques is employed to determine the purity of the isolated this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the target compound from any unreacted starting materials, byproducts, or residual solvents. Due to the reactive nature of acyl chlorides, derivatization is sometimes employed prior to GC analysis to form more stable esters, which can be readily analyzed.

The purity of the final product is ultimately confirmed by a combination of spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and can be used to quantify impurities. Infrared (IR) spectroscopy confirms the presence of the characteristic acyl chloride functional group, and mass spectrometry (MS) verifies the molecular weight of the compound and can help in identifying any low-level impurities through their fragmentation patterns.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, the analytical principles for analogous, sterically hindered acyl chlorides are well-established. Research in the field of organic synthesis and analytical chemistry highlights the importance of multi-technique approaches for the comprehensive characterization and purity assessment of such reactive intermediates.

For reaction monitoring, studies have demonstrated the utility of in-situ FTIR in tracking the conversion of sterically hindered carboxylic acids to their corresponding acyl chlorides using reagents like thionyl chloride or oxalyl chloride. The data obtained from such monitoring can be used to optimize reaction conditions, such as temperature and reagent stoichiometry, to maximize yield and minimize byproduct formation.

For purity analysis, methods combining GC-MS are frequently reported for long-chain and branched acyl chlorides. These methods often involve a derivatization step to enhance the thermal stability and chromatographic performance of the analyte. The mass spectra of these derivatives provide definitive structural information and allow for sensitive detection of impurities. HPLC methods, often coupled with UV detection, are also employed, particularly for less volatile or thermally labile acyl chlorides.

Data Tables

The following tables represent typical data that would be generated during the analysis of a high-purity sample of this compound, based on the general characteristics of similar long-chain, branched acyl chlorides.

Table 1: Representative Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic FeatureObserved Value (Typical)
Infrared (IR) SpectroscopyC=O Stretch~1800 cm⁻¹
¹H NMR Spectroscopy-CH₂-C=ONo alpha-protons
¹³C NMR SpectroscopyC=O Carbon~170-175 ppm
Mass Spectrometry (EI)Molecular Ion (M⁺)Not always observed
Acylium Ion ([M-Cl]⁺)Prominent peak

Table 2: Illustrative Chromatographic Purity Analysis of this compound

Analytical MethodParameterResult
Gas Chromatography (GC)Purity (as methyl ester derivative)>99.0%
Retention Time (as methyl ester derivative)Varies with column and conditions
High-Performance Liquid Chromatography (HPLC)Purity (UV detection)>99.0%
Retention TimeVaries with column and mobile phase

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,2-Dibutylhexanoyl chloride in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation exposure .
  • Avoid skin contact due to its acyl chloride reactivity, which can cause severe irritation or burns. In case of exposure, immediately rinse with water for 15 minutes and seek medical attention .
  • Store the compound in a cool, dry, and well-ventilated area, away from moisture and incompatible substances (e.g., bases, alcohols). Use airtight glass containers to prevent hydrolysis .
  • Dispose of waste via certified chemical waste management services, adhering to local regulations for reactive acyl chlorides .

Q. How can researchers synthesize this compound, and what purification methods are recommended?

  • Methodological Answer :

  • Synthesis : React 2,2-dibutylhexanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use a catalytic amount of dimethylformamide (DMF) to accelerate the reaction at 40–60°C .
  • Purification : Distill the crude product under reduced pressure (e.g., 0.1–1 mmHg) to isolate the acyl chloride. Confirm purity via gas chromatography (GC) or NMR spectroscopy. Avoid aqueous workup to prevent hydrolysis .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify the C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹). Compare with reference spectra for acyl chlorides .
  • ¹H/¹³C NMR : Look for signals corresponding to the branched butyl groups (δ 0.8–1.6 ppm in ¹H NMR) and the carbonyl carbon (δ ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm the molecular ion peak (M⁺) and fragmentation patterns consistent with acyl chlorides .

Advanced Research Questions

Q. How does steric hindrance from the dibutyl groups influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer :

  • Experimental Design : Compare reaction rates with primary vs. secondary alcohols/amines. Use kinetic studies (e.g., UV-Vis monitoring or GC-MS) to quantify rate constants.
  • Analysis : The bulky substituents reduce accessibility to the carbonyl carbon, slowing reactions with sterically demanding nucleophiles. Computational modeling (DFT) can visualize electron density and steric maps .
  • Contradictions : Some studies report unexpected reactivity with bulky amines due to solvent effects (e.g., THF vs. DCM). Replicate experiments under varying solvent polarities to resolve discrepancies .

Q. What strategies can mitigate hydrolysis of this compound during long-term storage or experimental delays?

  • Methodological Answer :

  • Storage : Use molecular sieves (3Å) in storage containers to absorb moisture. Store under inert gas (argon/nitrogen) at –20°C .
  • In Situ Generation : Prepare the acyl chloride immediately before use via reaction of the carboxylic acid with PCl₅ or oxalyl chloride. Monitor reaction progress via FT-IR to avoid excess reagent .
  • Stabilization : Add stabilizing agents like triethylphosphate (TEP) at 1–2% (v/v) to suppress hydrolysis during kinetic studies .

Q. How can researchers optimize reaction conditions for synthesizing poly(ether esters) using this compound as a monomer?

  • Methodological Answer :

  • Polymerization Setup : Conduct step-growth polymerization with diols (e.g., ethylene glycol) in anhydrous DCM. Use Schlenk-line techniques to exclude moisture .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance reaction efficiency. Monitor molecular weight via GPC and thermal stability via DSC .
  • Challenges : High steric hindrance may limit chain elongation. Mitigate by using flexible spacers (e.g., PEG-based diols) or elevated temperatures (80–100°C) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack .
  • MD Simulations : Simulate solvent effects (e.g., toluene vs. acetonitrile) on reaction trajectories. Correlate with experimental yields to validate models .
  • Machine Learning : Train models on existing acyl chloride reactivity datasets to predict optimal catalysts or solvents for untested reactions .

Data Interpretation & Critical Analysis

Q. How should researchers address contradictions in reported reaction yields for this compound across different studies?

  • Methodological Answer :

  • Systematic Review : Compile data from peer-reviewed journals (e.g., J. Org. Chem.) and identify variables (e.g., solvent purity, temperature gradients).
  • Controlled Replication : Repeat key experiments under standardized conditions, documenting deviations (e.g., trace water content via Karl Fischer titration) .
  • Statistical Analysis : Apply ANOVA or t-tests to determine if yield differences are statistically significant. Report confidence intervals and effect sizes .

Q. What methodologies ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step procedures, including equipment calibration (e.g., NMR shimming) and reagent lot numbers .
  • Open Data : Share raw spectral data (e.g., .jdx files for FT-IR) and computational input files in repositories like Zenodo or Figshare .
  • Collaborative Validation : Partner with independent labs to cross-verify results, focusing on high-variance steps (e.g., purification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.